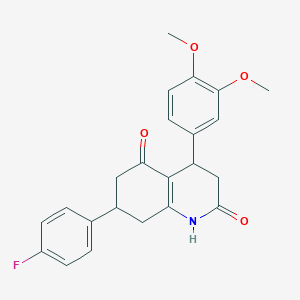

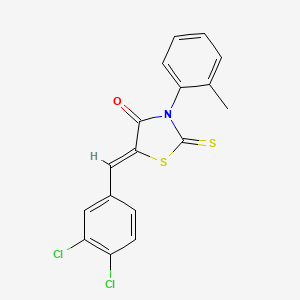

4-(3,4-二甲氧基苯基)-7-(4-氟苯基)-4,6,7,8-四氢-2,5(1H,3H)-喹啉二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related quinoline derivatives involves multi-component reactions, showcasing the complexity and versatility of synthetic approaches used in their production. For instance, acetic acid-mediated multicomponent synthesis has been reported for producing novel tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, demonstrating the adaptability of synthesis methods for generating structurally complex quinolines (Patel et al., 2022). Furthermore, the synthesis of metabolites related to quinoline carboxylates highlights the importance of protective groups and cyclization reactions in achieving high yields of desired products (Mizuno et al., 2006).

Molecular Structure Analysis

Crystal structure analysis provides insights into the molecular conformation and intermolecular interactions of quinoline derivatives. X-ray diffraction studies have elucidated the crystal structures of several quinoline compounds, revealing their conformational preferences and potential for forming hydrogen bonds and π-π interactions, which could influence their chemical reactivity and biological activity (Wang et al., 2009).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including cyclization, halogenation, and nitration, depending on their substitution patterns and reaction conditions. These reactions can significantly alter their chemical properties and lead to the formation of new compounds with diverse functionalities and potential applications (Mcomie et al., 1969).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structures and substituent groups. For example, the presence of dimethoxy and fluorophenyl groups can affect the compound's polarity, solubility in various solvents, and crystalline form, which are critical factors in pharmaceutical formulation and material science applications.

Chemical Properties Analysis

Quinoline derivatives exhibit a range of chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, determined by the electronic distribution within their molecules. Computational studies, such as density functional theory (DFT) calculations, provide valuable insights into the electronic structure, molecular orbitals, and chemical reactivity of these compounds. These properties are essential for understanding their behavior in chemical reactions and potential interactions with biological targets (Wazzan et al., 2016).

科学研究应用

分子结构和光谱表征

对类似喹啉衍生物的研究集中在它们的分子结构和光谱表征上,包括 NLO(非线性光学)和 NBO(自然键轨道)分析。这些研究提供了对分子内电子相互作用、稳定化能和电荷分布的见解。此类分析对于理解这些化合物的生物潜力和缓蚀性能至关重要 (Wazzan、Al-Qurashi 和 Faidallah,2016)。

光物理性质和 ESIPT 机制

喹啉衍生物因其激发态分子内质子转移 (ESIPT) 启发的性质而受到研究。这些化合物表现出双发射和大斯托克斯位移,其发射性质取决于溶剂极性。这一特性有利于开发用于生物成像和传感应用的新型荧光团 (Padalkar 和 Sekar,2014)。

OLED 应用

喹啉衍生物已被研究其在有机发光二极管 (OLED) 应用中的潜力。研究表明,某些基于喹啉的分子可以发出具有令人满意的色度的标准红荧光,表明它们可用作 OLED 技术的标准红光发射材料 (Luo 等,2015)。

抗癌活性

喹啉衍生物的合成和生物学评估表明,其中一些化合物对各种肿瘤细胞系表现出有效的细胞毒性。值得注意的是,已经发现某些衍生物在 G2/M 期诱导细胞周期停滞,并伴有细胞凋亡,表明它们作为抗癌剂的潜力 (Chen 等,2013)。

合成路线和代谢物

已经开发出喹啉衍生物的有效合成路线,促进了具有潜在治疗应用的代谢物的生产。这些合成对于探索新的候选药物至关重要 (Mizuno 等,2006)。

N-C 轴向手性和空间识别

对具有邻位氟取代基的喹啉衍生物的研究提供了对 N-C 轴向手性和氢原子与氟原子之间的空间识别的见解。这些研究对于设计具有特定光学性质的手性化合物非常重要 (Iida 等,2019)。

属性

IUPAC Name |

4-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FNO4/c1-28-20-8-5-14(11-21(20)29-2)17-12-22(27)25-18-9-15(10-19(26)23(17)18)13-3-6-16(24)7-4-13/h3-8,11,15,17H,9-10,12H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCUNGNROQLXJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=C(C=C4)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(dimethylamino)ethyl]-3-(2-pyrimidinyloxy)benzamide](/img/structure/B5505787.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5505807.png)

![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinecarboxamide](/img/structure/B5505831.png)

![(1S*,5R*)-3-methyl-6-{2-[(4-methylphenoxy)methyl]-3-furoyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5505834.png)

![2-methyl-4-[3-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5505842.png)

![4-[(2-fluorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5505849.png)

![3,5-dimethyl-7-(5-methyl-2-phenyl-3-furoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5505857.png)

![4-{[(4,5-dibromo-2-furyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5505859.png)

![1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5505875.png)

![3a,8b-dihydroxy-2-phenyl-3-(trifluoroacetyl)-3a,8b-dihydro-4H-indeno[1,2-b]furan-4-one](/img/structure/B5505883.png)